2,4,6-Trichlorobenzaldehyde

Description

BenchChem offers high-quality 2,4,6-Trichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

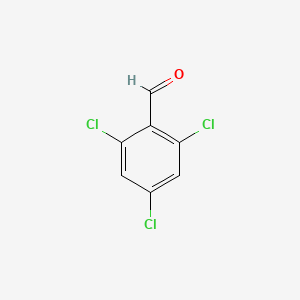

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFSYIOOAAYYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415657 | |

| Record name | 2,4,6-trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24473-00-5 | |

| Record name | 2,4,6-trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzaldehyde, identified by the CAS number 24473-00-5 , is a chlorinated aromatic aldehyde of significant interest in synthetic chemistry.[1][2][3][4][5] Its trifunctionalized benzene ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its role in drug development, with a particular focus on its potential as a Cytochrome P450 1A2 (CYP1A2) inhibitor.

Physicochemical Properties

The physical and chemical properties of 2,4,6-Trichlorobenzaldehyde are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 24473-00-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 58.5-59.5 °C | [3] |

| Boiling Point | 180-195 °C (at 12 Torr) | [3] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | 0.014 g/L at 25°C (Calculated) | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Flash Point | 113.4 ± 26.5°C | [1] |

| LogP | 3.63 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Synthesis and Reactivity

Synthesis of 2,4,6-Trichlorobenzaldehyde

A common synthetic route to 2,4,6-Trichlorobenzaldehyde involves the formylation of 1,3,5-trichlorobenzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 2,4,6-Trichlorobenzaldehyde

-

Reaction Setup: A solution of 1,3,5-trichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred for an additional 12 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,4,6-Trichlorobenzaldehyde.

Chemical Reactivity

2,4,6-Trichlorobenzaldehyde exhibits reactivity typical of aromatic aldehydes. Key reactions include:

-

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (2,4,6-trichlorobenzoic acid) using strong oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (2,4,6-trichlorobenzyl alcohol) with reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, a key step in reactions like the Henry reaction for carbon-carbon bond formation.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific reaction conditions.[1]

Applications in Drug Development

Intermediate in the Synthesis of Pydiflumetofen

2,4,6-Trichlorobenzaldehyde is a crucial starting material for the synthesis of the fungicide pydiflumetofen.[1] The synthetic pathway involves a multi-step process.

Experimental Protocol: Synthesis of Pydiflumetofen from 2,4,6-Trichlorobenzaldehyde

The synthesis of pydiflumetofen from 2,4,6-trichlorobenzaldehyde proceeds through the formation of a key amine intermediate.[1]

-

Henry Reaction: 2,4,6-Trichlorobenzaldehyde is reacted with nitroethane in the presence of a base to form a nitrostyrene derivative.[1]

-

Reduction to Ketone: The nitrostyrene is then reduced to form 1-(2,4,6-trichlorophenyl)acetone.[1]

-

Oxime Formation: The resulting ketone is reacted with methoxyamine to form an O-methyloxime.[1][7]

-

Reduction to Amine: The O-methyloxime is subsequently reduced, for instance with sodium cyanoborohydride, to yield the corresponding amine.[1]

-

Amide Coupling: Finally, the amine is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (or its acid chloride) to produce pydiflumetofen.[1]

Caption: Synthetic workflow for Pydiflumetofen.

Potential as a CYP1A2 Inhibitor

CYP1A2 Inhibition Signaling Pathway

The expression of CYP1A2 is regulated by the Aromatic Hydrocarbon Receptor (AhR) signaling pathway. Ligands, including certain xenobiotics, can activate this pathway, leading to increased expression of CYP1A2. An inhibitor of CYP1A2 would act directly on the enzyme to block its metabolic activity.

Caption: AhR-mediated induction of CYP1A2 and its inhibition.

Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (IC₅₀ Determination)

The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against CYP1A2.

-

Materials: Recombinant human CYP1A2 enzyme, a fluorescent probe substrate (e.g., 7-ethoxyresorufin), NADPH regenerating system, potassium phosphate buffer, and the test compound (2,4,6-Trichlorobenzaldehyde).

-

Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the CYP1A2 enzyme, buffer, and varying concentrations of 2,4,6-Trichlorobenzaldehyde is pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.

-

Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Analytical Methods

The quantification of 2,4,6-Trichlorobenzaldehyde is essential for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.

Experimental Protocol: GC-MS Analysis of 2,4,6-Trichlorobenzaldehyde

-

Sample Preparation: A known amount of the sample containing 2,4,6-Trichlorobenzaldehyde is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for improved quantification.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, with an appropriate temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 60 °C and ramping to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify the compound based on its mass spectrum, or selected ion monitoring (SIM) for higher sensitivity and quantitative analysis, monitoring characteristic ions of 2,4,6-Trichlorobenzaldehyde.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of 2,4,6-Trichlorobenzaldehyde in the sample.

Caption: Workflow for GC-MS analysis.

Safety and Handling

As a chlorinated aromatic compound, 2,4,6-Trichlorobenzaldehyde should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4,6-Trichlorobenzaldehyde is a valuable chemical intermediate with established applications in the synthesis of agrochemicals and potential utility in pharmaceutical research. Its role as a precursor to pydiflumetofen highlights its industrial importance. Furthermore, its potential as a CYP1A2 inhibitor suggests that it and its derivatives could be investigated for their effects on drug metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 2. lnhlifesciences.org [lnhlifesciences.org]

- 3. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Buy 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [smolecule.com]

- 7. tantuchemicals.com [tantuchemicals.com]

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trichlorobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic data of 2,4,6-Trichlorobenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Chemical Properties

2,4,6-Trichlorobenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₃Cl₃O.[1] Its structure consists of a benzene ring substituted with a formyl group (-CHO) and three chlorine atoms at positions 2, 4, and 6. The presence of these electron-withdrawing chlorine atoms significantly influences the chemical reactivity of both the aromatic ring and the aldehyde functional group.

The systematic IUPAC name for this compound is 2,4,6-trichlorobenzaldehyde. It is also known by its CAS Registry Number 24473-00-5.

Below is a diagram illustrating the molecular structure of 2,4,6-Trichlorobenzaldehyde.

Caption: Molecular Structure of 2,4,6-Trichlorobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-Trichlorobenzaldehyde is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| CAS Number | 24473-00-5 |

| Appearance | White to pale yellow solid |

| Melting Point | 58.5-59.5 °C |

| Boiling Point | 180-195 °C at 12 Torr |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthesis of 2,4,6-Trichlorobenzaldehyde

2,4,6-Trichlorobenzaldehyde can be synthesized from 1,3,5-trichlorobenzene. The overall reaction involves the ortho-lithiation of 1,3,5-trichlorobenzene followed by formylation with N,N-dimethylformamide (DMF).

The diagram below illustrates the synthetic pathway.

Caption: Synthesis of 2,4,6-Trichlorobenzaldehyde.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a trichlorobenzaldehyde, adapted from a procedure for a related isomer.[2] This protocol should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,3,5-Trichlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

A solution of 1,3,5-trichlorobenzene in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1,3,5-trichlorobenzene, maintaining the temperature below -60 °C. The formation of the lithiated intermediate is monitored (e.g., by TLC if a suitable method is developed).

-

After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

-

Anhydrous DMF is then added dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

-

After the addition of DMF, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the careful addition of water.

-

The mixture is then poured into a saturated aqueous sodium chloride solution and stirred.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2,4,6-trichlorobenzaldehyde can be purified by a suitable method such as recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,4,6-Trichlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,4,6-Trichlorobenzaldehyde are consistent with its substituted benzene ring structure.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 10.43 (s, 1H) | Aldehyde proton (-CHO) |

| 7.42 (s, 2H) | Aromatic protons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Technique | [M+H]⁺ calculated | [M+H]⁺ measured |

| ESI-HRMS | 208.92 | 208.9 |

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ for the carbonyl group of the aldehyde.

-

Aldehyde C-H Stretch: Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond in an aldehyde.

-

Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.

-

Aromatic C-H Stretches: Weak absorptions are expected above 3000 cm⁻¹.

-

C-Cl Stretches: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Applications

2,4,6-Trichlorobenzaldehyde is a valuable intermediate in organic synthesis. A notable application is its use in the synthesis of the fungicide Pydiflumetofen.

Safety and Handling

2,4,6-Trichlorobenzaldehyde should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

- 1. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-trichlorobenzaldehyde, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

2,4,6-Trichlorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and three chlorine atoms at the 2, 4, and 6 positions. The presence of these electron-withdrawing chlorine atoms significantly influences the reactivity of both the aromatic ring and the aldehyde functional group, making it a versatile building block in organic synthesis.[1] This guide explores the most pertinent and scientifically vetted methods for its preparation.

Synthesis Pathways

Two principal synthetic routes have been identified and are detailed below: the oxidation of 2,4,6-trichlorotoluene and the direct formylation of 1,3,5-trichlorobenzene. A third potential pathway involving the reduction of 2,4,6-trichlorobenzoic acid is also discussed.

Pathway 1: Oxidation of 2,4,6-Trichlorotoluene via the Sommelet Reaction

This pathway involves a two-step process starting from 2,4,6-trichlorotoluene: side-chain chlorination to form 2,4,6-trichlorobenzyl chloride, followed by the Sommelet reaction to yield the desired aldehyde.

Step 1: Synthesis of 2,4,6-Trichlorobenzyl Chloride

The selective monochlorination of the methyl group of 2,4,6-trichlorotoluene is a critical first step. This can be achieved through free-radical chlorination under controlled conditions.

Experimental Protocol: Side-Chain Chlorination of 2,4,6-Trichlorotoluene

-

Materials: 2,4,6-trichlorotoluene, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2,4,6-trichlorotoluene in CCl4 is prepared. To this solution, NCS and a catalytic amount of BPO are added. The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction is monitored by gas chromatography (GC) to ensure the formation of the monochlorinated product and minimize the formation of dichlorinated byproducts. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2,4,6-trichlorobenzyl chloride is purified by vacuum distillation.

| Parameter | Value |

| Reactant Ratio (Toluene:NCS) | 1:1.05 |

| Catalyst Loading (BPO) | 1-2 mol% |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux (approx. 77°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 1: Quantitative data for the synthesis of 2,4,6-trichlorobenzyl chloride.

Step 2: Sommelet Reaction of 2,4,6-Trichlorobenzyl Chloride

The Sommelet reaction provides a classic method for converting benzyl halides to aldehydes using hexamine (hexamethylenetetramine).[2][3]

Experimental Protocol: Sommelet Reaction

-

Materials: 2,4,6-trichlorobenzyl chloride, hexamine, 50% aqueous acetic acid.

-

Procedure: 2,4,6-trichlorobenzyl chloride is dissolved in a suitable solvent, such as aqueous acetic acid. An equimolar amount of hexamine is added, and the mixture is heated to reflux. The reaction involves the formation of a quaternary ammonium salt, which then hydrolyzes to the aldehyde.[3] After several hours of reflux, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and a saturated sodium bicarbonate solution to remove acidic impurities. The solvent is evaporated, and the resulting crude 2,4,6-trichlorobenzaldehyde is purified by recrystallization or column chromatography.

| Parameter | Value |

| Reactant Ratio (Benzyl Chloride:Hexamine) | 1:1.1 |

| Solvent | 50% Aqueous Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Typical Yield | 60-70% |

Table 2: Quantitative data for the Sommelet reaction.

Caption: Oxidation of 2,4,6-trichlorotoluene to 2,4,6-trichlorobenzaldehyde.

Pathway 2: Direct Formylation of 1,3,5-Trichlorobenzene (Rieche Formylation)

The direct introduction of a formyl group onto the 1,3,5-trichlorobenzene ring can be challenging due to the deactivating effect of the three chlorine atoms. However, the Rieche formylation, which employs a dichloromethyl alkyl ether and a strong Lewis acid, can be effective for such electron-deficient aromatic compounds.

Experimental Protocol: Rieche Formylation

-

Materials: 1,3,5-trichlorobenzene, dichloromethyl methyl ether, titanium tetrachloride (TiCl4), dichloromethane (DCM).

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), 1,3,5-trichlorobenzene is dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath. A solution of TiCl4 in DCM is added dropwise, followed by the slow addition of dichloromethyl methyl ether. The reaction mixture is stirred at low temperature and the progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel.

| Parameter | Value |

| Reactant Ratio (Trichlorobenzene:Dichloromethyl methyl ether:TiCl4) | 1:1.2:1.5 |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 40-50% |

Table 3: Quantitative data for the Rieche formylation of 1,3,5-trichlorobenzene.

Caption: Rieche formylation of 1,3,5-trichlorobenzene.

Pathway 3: Reduction of 2,4,6-Trichlorobenzoic Acid

This pathway first requires the synthesis of 2,4,6-trichlorobenzoic acid, which can be achieved from 1,3,5-trichlorobenzene. The subsequent selective reduction of the carboxylic acid to the aldehyde presents a viable route to the target molecule.

Step 1: Synthesis of 2,4,6-Trichlorobenzoic Acid

A method for the synthesis of 2,4,6-trichlorobenzoic acid involves the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst to form 2,4,6-trichlorobenzotrichloride, followed by hydrolysis.[4]

Step 2: Selective Reduction of 2,4,6-Trichlorobenzoic Acid

The reduction of the carboxylic acid to an aldehyde requires a mild reducing agent to avoid over-reduction to the corresponding alcohol. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Experimental Protocol: Reduction of a Carboxylic Acid to an Aldehyde

-

Materials: 2,4,6-trichlorobenzoic acid, thionyl chloride (SOCl2) or oxalyl chloride, a suitable reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) or diisobutylaluminium hydride (DIBAL-H)), anhydrous solvent (e.g., THF or toluene).

-

Procedure:

-

Activation of the Carboxylic Acid: 2,4,6-trichlorobenzoic acid is converted to its acid chloride by refluxing with thionyl chloride or reacting with oxalyl chloride in the presence of a catalytic amount of DMF. The excess reagent is removed by distillation.

-

Reduction: The resulting 2,4,6-trichlorobenzoyl chloride is dissolved in an anhydrous solvent and cooled to a low temperature (typically -78°C). A stoichiometric amount of a mild reducing agent, such as LiAl(O-t-Bu)3H or DIBAL-H, is added dropwise. The reaction is carefully monitored by TLC.

-

Workup: The reaction is quenched by the addition of a suitable reagent (e.g., Rochelle's salt solution or dilute acid). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde, which is then purified.

-

| Parameter | Value |

| Reducing Agent | LiAl(O-t-Bu)3H or DIBAL-H |

| Solvent | Anhydrous THF or Toluene |

| Temperature | -78°C |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-80% |

Table 4: Quantitative data for the reduction of 2,4,6-trichlorobenzoyl chloride.

Caption: Synthesis via reduction of 2,4,6-trichlorobenzoic acid.

Conclusion

This technical guide has outlined three distinct and viable synthesis pathways for 2,4,6-trichlorobenzaldehyde. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

A Technical Guide to 2,4,6-Trichlorobenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trichlorobenzaldehyde, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physical properties, synthesis protocols, key reactions, applications, spectral data, and safety information.

Chemical Identity and Properties

2,4,6-Trichlorobenzaldehyde is an aromatic compound distinguished by a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions and an aldehyde functional group.[1][2] This specific substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable precursor in various synthetic applications.[1]

Table 1: Chemical Identifiers for 2,4,6-Trichlorobenzaldehyde

| Identifier | Value |

| IUPAC Name | 2,4,6-trichlorobenzaldehyde[1][3] |

| Synonym | Benzaldehyde, 2,4,6-trichloro-[2] |

| CAS Number | 24473-00-5[1][3][4] |

| Molecular Formula | C₇H₃Cl₃O[1][3][4] |

| Molecular Weight | 209.46 g/mol [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Cl[1] |

| InChI Key | TWFSYIOOAAYYAL-UHFFFAOYSA-N[1] |

The physical and chemical properties of 2,4,6-Trichlorobenzaldehyde are critical for its handling, storage, and application in chemical reactions. The compound is characterized by low volatility and limited water solubility, which is typical for chlorinated aromatic compounds.[1][2]

Table 2: Physical and Chemical Properties of 2,4,6-Trichlorobenzaldehyde

| Property | Value |

| Appearance | Pale yellow or white needle-like solid[1][4] |

| Melting Point | 58.5-59.5 °C[1][4] |

| Boiling Point | 180-195 °C (at 12 Torr)[4] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted)[4] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |

| Flash Point | 113.4 ± 26.5 °C[1] |

| Water Solubility | 0.014 g/L at 25°C (Calculated)[1] |

| LogP | 3.63[1] |

| Stability | Stable under recommended storage conditions (4°C, inert atmosphere)[1] |

Synthesis and Manufacturing

The primary route for synthesizing 2,4,6-Trichlorobenzaldehyde involves the formylation of 1,3,5-trichlorobenzene. This is typically achieved through ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene[4]

This protocol details the synthesis of 2,4,6-trichlorobenzaldehyde from 1,3,5-trichlorobenzene, yielding a high-purity product.

Materials:

-

1,3,5-Trichlorobenzene (1.81 g, 10 mmol)

-

Anhydrous Tetrahydrofuran (THF) (36 mL)

-

n-Butyllithium (1.6 M solution in hexane, 6.3 mL, 10 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (1.32 mL, 17 mmol)

-

3N Hydrochloric Acid (HCl) (36 mL)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 1,3,5-trichlorobenzene (10 mmol) in anhydrous THF (36 mL) in a dry reaction vessel under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (10 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C. The solution will gradually turn light yellow.

-

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Slowly add anhydrous DMF (17 mmol) dropwise to the reaction mixture. Continue stirring and maintain the temperature at or below -78 °C for 1.5 hours.

-

Quench the reaction by adding 3N HCl solution (36 mL) while keeping the vessel at -78 °C. Allow the mixture to gradually warm to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white, needle-like solid (Expected yield: ~96%).

Chemical Reactivity and Key Reactions

The reactivity of 2,4,6-Trichlorobenzaldehyde is governed by both the aldehyde group and the electron-deficient chlorinated aromatic ring. The aldehyde group can undergo typical reactions such as oxidation and reduction, while the chlorine atoms can be susceptible to nucleophilic substitution under certain conditions.[1]

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. Treatment with strong oxidizing agents like potassium permanganate or chromium trioxide yields 2,4,6-trichlorobenzoic acid.[1]

-

Reduction: The compound can be reduced to the corresponding primary alcohol, 2,4,6-trichlorobenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring, activated by the electron-withdrawing aldehyde group, can be displaced by strong nucleophiles, leading to a variety of substituted derivatives.[1]

Applications in Research and Drug Development

2,4,6-Trichlorobenzaldehyde is a versatile building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[2]

-

Agrochemical Synthesis: It is a crucial starting material in the synthesis of the fungicide Pydiflumetofen.[4][5] The synthesis involves a Henry reaction between the aldehyde and nitroethane to form a nitrostyrene, which is a key step in building the final molecule.[5]

-

Pharmaceutical Research: The compound has been investigated for its biological activities. It shows potential as a CYP1A2 inhibitor, suggesting it could influence the metabolism of various drugs in the liver.[1]

-

Biochemical and Materials Research: Its interaction with paramagnetic ions makes it a candidate for use in biochemical studies involving magnetic resonance techniques.[1] Furthermore, its reactive nature allows for its incorporation into specialty chemicals and materials.

Spectral Data Analysis

Structural confirmation of 2,4,6-Trichlorobenzaldehyde is typically achieved through spectroscopic methods. The following data was reported for a synthesized sample.[4]

Table 3: Spectroscopic Data for 2,4,6-Trichlorobenzaldehyde

| Technique | Parameters | Results |

| ¹H NMR | 500 MHz, CDCl₃ | δ 10.43 (s, 1H, -CHO), 7.42 (s, 2H, Ar-H) |

| ¹³C NMR | 125 MHz, CDCl₃ | δ 187.7, 139.4, 137.8, 130.0, 128.8 |

| HRMS | ESI | m/z: [M+H]⁺ Calculated: 208.92, Found: 208.9 |

Safety and Handling

Due to its chemical nature as a chlorinated aromatic aldehyde, 2,4,6-Trichlorobenzaldehyde must be handled with appropriate care.[1] Standard laboratory safety protocols should be strictly followed.

Table 4: Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[6] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][7] |

| Storage | Store in a cool, dry, and well-ventilated place.[7] Keep container tightly closed under an inert atmosphere (e.g., nitrogen).[4] Recommended storage temperature: 4°C.[1] |

| Incompatibilities | Strong oxidizing agents, strong bases.[6] |

| First Aid (Exposure) | Skin: Wash off with plenty of soap and water.[6] Eyes: Rinse cautiously with water for several minutes.[6] Inhalation: Move person to fresh air.[6] Ingestion: Rinse mouth and call a poison center or doctor if unwell.[6] |

| Hazards | May cause skin and respiratory irritation.[1][8] |

Conclusion

2,4,6-Trichlorobenzaldehyde is a chemical intermediate of significant value in organic synthesis. Its well-defined physical properties, predictable reactivity, and established synthetic protocols make it an essential building block for creating complex molecules in the pharmaceutical, agrochemical, and material science sectors. Proper understanding of its characteristics and adherence to safety guidelines are paramount for its effective and safe utilization in research and development.

References

- 1. Buy 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [smolecule.com]

- 2. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]

- 3. 2,4,6-Trichlorobenzaldehyde 95% | CAS: 24473-00-5 | AChemBlock [achemblock.com]

- 4. 2,4,6-Trichlorobenzaldehyde CAS#: 24473-00-5 [m.chemicalbook.com]

- 5. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. giantchemsolutions.com [giantchemsolutions.com]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,4,6-Trichlorobenzaldehyde, a key intermediate in various synthetic processes. The information is presented to support research, development, and safety protocols.

Quantitative Physical Properties

The physical characteristics of 2,4,6-Trichlorobenzaldehyde are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 58.5-59.5 °C |

| Boiling Point | 273.3 ± 35.0 °C at 760 mmHg 180-195 °C at 12 Torr |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C |

| Water Solubility | 0.014 g/L at 25 °C (Calculated) |

| Solubility in Organic Solvents | Moderately to well soluble in toluene and other aromatic solvents.[1] Compatible with ether-based solvents like diethyl ether and tetrahydrofuran.[1] Expected to have excellent solubility in chlorinated solvents such as chloroform and dichloromethane.[1] Slightly soluble in methanol and chloroform.[2] |

| Octanol-Water Partition Coefficient (LogP) | 3.63 |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of solid organic compounds like 2,4,6-Trichlorobenzaldehyde.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small sample of 2,4,6-Trichlorobenzaldehyde is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]

-

2.2. Boiling Point Determination (at reduced pressure)

Since 2,4,6-Trichlorobenzaldehyde is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

-

Apparatus: Distillation apparatus with a vacuum connection, heating mantle, thermometer, round-bottom flask, condenser, and receiving flask.

-

Procedure:

-

A sample of 2,4,6-Trichlorobenzaldehyde is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize at the desired value (e.g., 12 Torr).

-

The sample is heated gently with the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[2][5][6]

-

2.3. Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

-

Apparatus: Analytical balance, graduated cylinder, a liquid in which 2,4,6-Trichlorobenzaldehyde is insoluble (e.g., water, given its very low solubility).

-

Procedure:

-

A known mass of 2,4,6-Trichlorobenzaldehyde is measured using an analytical balance.

-

A specific volume of the liquid is measured in a graduated cylinder.

-

The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume of the liquid is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

-

2.4. Solubility Determination

Solubility is determined by observing the amount of a substance that dissolves in a given volume of a solvent at a specific temperature.

-

Apparatus: Test tubes, vortex mixer or shaker, analytical balance, volumetric flasks, and various solvents.

-

Procedure:

-

A small, accurately weighed amount of 2,4,6-Trichlorobenzaldehyde is placed in a test tube.

-

A known volume of the solvent (e.g., water, toluene, methanol) is added.

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period.

-

The mixture is allowed to stand, and the presence of any undissolved solid is observed.

-

If the solid dissolves completely, more solute is added in known increments until saturation is reached.

-

Solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).[7][8]

-

Synthetic Pathway Visualization

2,4,6-Trichlorobenzaldehyde is a crucial starting material in the synthesis of the fungicide Pydiflumetofen. The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthesis of Pydiflumetofen from 2,4,6-Trichlorobenzaldehyde.

References

- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

A Comprehensive Technical Guide on the Solubility of 2,4,6-Trichlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-trichlorobenzaldehyde, a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document outlines the known qualitative solubility of 2,4,6-trichlorobenzaldehyde, presents detailed experimental protocols for its quantitative determination, and offers a logical workflow for these procedures.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an organic compound like 2,4,6-trichlorobenzaldehyde, its solubility is primarily governed by the principle of "like dissolves like." This indicates that the compound will exhibit higher solubility in solvents with similar polarity. The molecular structure of 2,4,6-trichlorobenzaldehyde, featuring a polar aldehyde group and a largely nonpolar chlorinated benzene ring, results in a nuanced solubility profile across a range of organic solvents.

Solubility Profile of 2,4,6-Trichlorobenzaldehyde

| Solvent Family | Specific Solvent | Qualitative Solubility | Rationale |

| Alcohols | Methanol | Slightly Soluble[1] | The polar aldehyde group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Good Solubility[2] | Similar to methanol, hydrogen bonding potential contributes to solubility. | |

| Chlorinated Solvents | Chloroform | Slightly Soluble[1] | The principle of "like dissolves like" applies due to the chlorinated nature of both solute and solvent. |

| Dichloromethane | Excellent Solubility[2] | Strong intermolecular interactions between the chlorinated solute and solvent lead to high dissolution. | |

| Aromatic Hydrocarbons | Toluene | Moderate to Good Solubility[2] | π-π stacking interactions between the aromatic rings of both the solute and solvent promote dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Compatible[2] | Ethers can act as hydrogen bond acceptors for the aldehyde proton, facilitating dissolution. |

| Water | Limited Solubility[3] | The hydrophobic nature of the chlorinated benzene ring limits its solubility in water. A calculated water solubility is 0.014 g/L at 25°C.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of 2,4,6-trichlorobenzaldehyde.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials:

-

2,4,6-Trichlorobenzaldehyde

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4,6-trichlorobenzaldehyde to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Separation of the Saturated Solution:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a suitable filter to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of 2,4,6-trichlorobenzaldehyde to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation:

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Volume of solvent (V_solvent): The initial volume of the aliquot of saturated solution taken.

-

Solubility: m_solute / V_solvent (commonly expressed in g/L or mg/mL)

UV/Vis Spectrophotometry Method

This method is suitable if 2,4,6-trichlorobenzaldehyde exhibits a distinct UV/Vis absorbance peak in the chosen solvent. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

2,4,6-Trichlorobenzaldehyde

-

Selected organic solvent

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,4,6-trichlorobenzaldehyde of known concentration in the selected solvent.

-

Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,4,6-trichlorobenzaldehyde. The pure solvent should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 2,4,6-trichlorobenzaldehyde as described in the gravimetric method.

-

Filter the saturated solution to remove any undissolved solid.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

2,4,6-Trichlorobenzaldehyde

-

Selected organic solvent

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying 2,4,6-trichlorobenzaldehyde. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a stock solution and a series of standard solutions of 2,4,6-trichlorobenzaldehyde in a suitable solvent (which may be the mobile phase itself).

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution in the solvent of interest as described in the gravimetric method.

-

Filter the saturated solution through a syringe filter compatible with the solvent and HPLC system.

-

Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area for 2,4,6-trichlorobenzaldehyde.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of 2,4,6-trichlorobenzaldehyde in an organic solvent.

Caption: General workflow for determining the solubility of 2,4,6-Trichlorobenzaldehyde.

References

An In-depth Technical Guide to the Safety Data for 2,4,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,4,6-Trichlorobenzaldehyde, a chlorinated aromatic aldehyde utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards. All quantitative data is presented in structured tables for ease of reference and comparison. Methodologies for key experimental protocols are detailed to provide context to the presented data.

Physicochemical Properties

Understanding the physical and chemical properties of 2,4,6-Trichlorobenzaldehyde is fundamental to its safe handling and use in a laboratory setting. The compound is a solid at room temperature and exhibits limited solubility in water.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [2] |

| Molecular Weight | 209.46 g/mol | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 58.5-59.5 °C | [2] |

| Boiling Point | 180-195 °C (at 12 Torr) | |

| Density | 1.529 g/cm³ (Predicted) | |

| Water Solubility | 0.014 g/L at 25°C (Calculated) | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 3.63 | [2] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | |

| Flash Point | 113.4±26.5 °C |

Hazard Identification and Classification

2,4,6-Trichlorobenzaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and skin sensitization, as well as long-term adverse effects on aquatic life.[3]

GHS Classification

| Hazard Class | Category | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | Warning | |

| Skin Irritation | 2 | Warning | |

| Eye Irritation | 2A | Warning | |

| Skin Sensitization | 1 | Warning | |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | None |

Hazard and Precautionary Statements

The GHS classification corresponds to specific hazard (H) and precautionary (P) statements that provide standardized safety information.

| Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H317 | May cause an allergic skin reaction.[3] |

| H319 | Causes serious eye irritation.[3] |

| H411 | Toxic to aquatic life with long lasting effects.[3] |

| P261 | Avoid breathing dust.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P272 | Contaminated work clothing must not be allowed out of the workplace.[3] |

| P273 | Avoid release to the environment.[3] |

| P280 | Wear protective gloves/ eye protection/ face protection.[3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P391 | Collect spillage. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological endpoints are often proprietary and not fully disclosed in standard safety data sheets. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Partition Coefficient (n-octanol/water) - OECD Test Guideline 117

The octanol-water partition coefficient (log Pₒw) is a key parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is a common technique for its determination.[4][5][6][7][8]

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Pₒw. The stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic (high Pₒw) substances have a stronger affinity for the stationary phase and thus elute later than hydrophilic (low Pₒw) substances.[5][6]

Methodology:

-

Calibration: A series of reference compounds with known log Pₒw values are injected into the HPLC system to create a calibration curve of retention time versus log Pₒw.

-

Sample Analysis: A solution of 2,4,6-Trichlorobenzaldehyde is injected into the HPLC system under the same isocratic conditions as the reference compounds.

-

Determination of log Pₒw: The retention time of the test substance is measured, and its log Pₒw is determined by interpolation from the calibration curve.[5]

Caption: Logical relationship between GHS hazards and precautionary measures for 2,4,6-Trichlorobenzaldehyde.

Acute Oral Toxicity

While a specific LD₅₀ (the dose that is lethal to 50% of the test population) is not provided in the available documentation, the classification as Category 4 indicates a moderate acute oral toxicity. Standard protocols, such as OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), are typically employed. This involves a stepwise procedure with the use of a minimal number of animals.

Skin and Eye Irritation

The classification as a skin irritant (Category 2) and a serious eye irritant (Category 2A) is based on in vivo or in vitro testing.[3] OECD Guidelines for skin (e.g., OECD 404) and eye (e.g., OECD 405) irritation/corrosion testing involve applying the substance to the skin or eye of experimental animals and observing for effects such as erythema, edema, and corneal opacity over a specified period.

Skin Sensitization

The potential to cause an allergic skin reaction (Skin Sensitization, Category 1) is determined through studies such as the Local Lymph Node Assay (LLNA, OECD 429).[3] This method assesses the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.

Fire and Explosion Data

2,4,6-Trichlorobenzaldehyde is a combustible solid, but it does not pose a significant fire risk under normal conditions.

| Parameter | Value |

| Flash Point | 113.4±26.5 °C |

| Combustibility | Combustible |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Development of hazardous combustion gases or vapors (e.g., carbon oxides, hydrogen chloride gas) is possible in the event of a fire. |

Ecological Information

The primary ecological concern for 2,4,6-Trichlorobenzaldehyde is its toxicity to aquatic life with long-lasting effects.

| Parameter | Classification |

| Acute Aquatic Hazard | Category 2 |

| Chronic Aquatic Hazard | Category 2 |

| log Pow | 3.63 |

| Bioaccumulation Potential | Based on the log Pow, bioaccumulation is not expected to be significant. |

The high log Pₒw value suggests a tendency for the substance to partition from water into organic matter, indicating potential for adsorption to sediment and soil.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. It is recommended to store under an inert gas as the substance may be air-sensitive.[3] The recommended storage temperature is typically indicated on the product label.[3]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

This guide is intended to provide key safety information for 2,4,6-Trichlorobenzaldehyde. It is essential to consult the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]

- 2. Buy 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

Commercial Availability and Synthetic Utility of 2,4,6-Trichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2,4,6-trichlorobenzaldehyde. This chlorinated aromatic aldehyde serves as a valuable building block in the synthesis of a range of fine chemicals, agrochemicals, and pharmaceuticals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside illustrative diagrams to clarify reaction pathways and workflows.

Commercial Availability

2,4,6-Trichlorobenzaldehyde is readily available from a variety of chemical suppliers. It is typically offered in research and bulk quantities with purities ranging from 95% to 97%. Researchers can procure this compound from vendors such as CymitQuimica, AChemBlock, Fisher Scientific, Sunway Pharm Ltd, and ChemicalBook.[1][2][3][4] The availability from multiple sources ensures a stable supply chain for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-trichlorobenzaldehyde is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of 2,4,6-Trichlorobenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 24473-00-5 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1][5] |

| Melting Point | 58.5-59.5 °C | [5] |

| Boiling Point | 180-195 °C at 12 Torr | |

| Solubility | Moderately soluble in organic solvents such as chloroform and methanol. Limited solubility in water.[1][6] | [1][5][6] |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.43 (s, 1H), 7.42 (s, 2H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 187.7, 139.4, 137.8, 130.0, 128.8 | [6] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M+H]⁺ Calculated: 208.92, Found: 208.9 | [6] |

Synthesis of 2,4,6-Trichlorobenzaldehyde

2,4,6-Trichlorobenzaldehyde can be synthesized from 1,3,5-trichlorobenzene via a formylation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene

Materials:

-

1,3,5-Trichlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

3N Hydrochloric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,3,5-trichlorobenzene (10 mmol) in anhydrous THF (36 mL) in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.6 M in hexane, 10 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at -78 °C. The solution will gradually turn a light yellow color.

-

Continue stirring at -78 °C for an additional 30 minutes after the addition is complete.

-

Slowly add anhydrous N,N-dimethylformamide (17 mmol) dropwise to the reaction mixture. Continue stirring at -80 °C to obtain a light yellow solution.

-

Allow the reaction to proceed at -78 °C for 1.5 hours.

-

Quench the reaction by the slow addition of 3N hydrochloric acid (36 mL) while maintaining the temperature at -78 °C.

-

Gradually warm the mixture to room temperature, resulting in a colorless solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization to afford 2,4,6-trichlorobenzaldehyde as a white, needle-like solid.[6]

Diagram 1: Synthesis of 2,4,6-Trichlorobenzaldehyde

Caption: Synthetic pathway for 2,4,6-Trichlorobenzaldehyde.

Applications in Organic Synthesis

2,4,6-Trichlorobenzaldehyde is a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility is demonstrated in the synthesis of the fungicide Pydiflumetofen and in fundamental organic reactions such as the Knoevenagel condensation and the Wittig reaction.

Synthesis of Pydiflumetofen

Pydiflumetofen is a broad-spectrum fungicide that utilizes 2,4,6-trichlorobenzaldehyde as a key starting material.[7] The synthesis involves a multi-step sequence, beginning with a Henry reaction.[7]

Diagram 2: Synthetic Pathway to Pydiflumetofen

Caption: Multi-step synthesis of Pydiflumetofen.

Experimental Protocol: Synthesis of Pydiflumetofen Intermediates

-

Step 1: Henry Reaction to form 1-(2,4,6-Trichlorophenyl)-2-nitroprop-1-ene

-

This reaction is a nitroaldol condensation between 2,4,6-trichlorobenzaldehyde and nitroethane, typically catalyzed by a base.[7]

-

-

Step 2: Reduction to 1-(2,4,6-Trichlorophenyl)propan-2-one

-

The nitrostyrene intermediate is reduced to the corresponding ketone. This can be achieved using various reducing agents, such as iron in the presence of an acid.

-

-

Step 3: Oximation to 1-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oxime

-

Suspend 1-(2,4,6-trichlorophenyl)propan-2-one (1.118 mol) in methanol.

-

Heat the suspension to 50 °C with stirring.

-

Add a 30% aqueous solution of O-methylhydroxylamine hydrochloride (1.286 mol) over 30-60 minutes, maintaining the temperature between 50-52 °C.

-

After the addition, continue stirring and then proceed with workup, which typically involves extraction with an organic solvent.[6]

-

-

Step 4: Reduction to N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

-

To a stirred solution of 1-(2,4,6-trichlorophenyl)propan-2-one O-methyl oxime (0.046 mol) in acetic acid (120 mL), add sodium cyanoborohydride (0.097 mol) portionwise at 12-15 °C.

-

Stir the reaction mixture at ambient temperature for 18 hours.

-

After completion, evaporate the solvent under reduced pressure.

-

Work up the residue by adding 1 N sodium hydroxide solution and extracting with a suitable organic solvent like dichloromethane.[6]

-

-

Step 5: Amide Coupling to form Pydiflumetofen

-

The final step involves the coupling of the synthesized amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base to form the final pydiflumetofen product.

-

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. 2,4,6-Trichlorobenzaldehyde readily undergoes this reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

2,4,6-Trichlorobenzaldehyde

-

Malononitrile

-

Water

-

Glycerol

Procedure:

-

In a round-bottomed flask, prepare a mixture of 2,4,6-trichlorobenzaldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 mixture of water and glycerol.

-

Stir the solution magnetically at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the precipitate and wash it with 50 mL of ice-cold water to obtain the benzylidenemalononitrile product.[8]

Diagram 3: Knoevenagel Condensation Workflow

Caption: Experimental workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide

General Procedure:

-

Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Add a solution of 2,4,6-trichlorobenzaldehyde in the same solvent to the ylide solution at an appropriate temperature (often low temperatures are used).

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and purify the resulting alkene, typically by column chromatography.[9]

Diagram 4: General Scheme of the Wittig Reaction

Caption: The Wittig reaction of 2,4,6-Trichlorobenzaldehyde.

Safety and Handling

2,4,6-Trichlorobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] As with many chlorinated aromatic compounds, it may cause skin and respiratory irritation.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4,6-Trichlorobenzaldehyde is a commercially accessible and synthetically valuable building block for researchers in organic chemistry, drug discovery, and agrochemical development. Its rich chemistry, demonstrated by its use in the synthesis of the fungicide Pydiflumetofen and its participation in fundamental organic transformations, highlights its importance. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(2,4,6-Trichlorophenyl)propan-2-one | 1228284-86-3 | Benchchem [benchchem.com]

- 3. File:Pydiflumetofen synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 4. WO2017060321A1 - Use of pydiflumetofen for the reduction of mycotoxin contamination in plants - Google Patents [patents.google.com]

- 5. File:Pydiflumetofen synthesis.svg - Wikipedia [en.wikipedia.org]

- 6. US9051272B2 - Process for the preparation of phenyl substituted 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid N-methoxy-[1-methyl-2 phenylethyl] amides - Google Patents [patents.google.com]

- 7. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Historical Synthesis of 2,4,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthetic routes to 2,4,6-trichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the core synthetic methodologies, including direct formylation of 1,3,5-trichlorobenzene and the oxidation of 2,4,6-trichlorotoluene, presenting detailed experimental protocols and quantitative data to facilitate comparison and replication.

Synthesis via Formylation of 1,3,5-Trichlorobenzene

The direct introduction of a formyl group onto the 1,3,5-trichlorobenzene ring represents a primary historical approach to 2,4,6-trichlorobenzaldehyde. The Gattermann and Vilsmeier-Haack reactions are the most notable methods for this transformation.

Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds.[1][2] It typically involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] A significant modification of this reaction, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂) as a solid substitute that generates HCN in situ.[1]

Reaction Pathway:

The reaction proceeds through the formation of an electrophilic iminium species from HCN and HCl, facilitated by the Lewis acid. This electrophile then attacks the electron-rich (relative to the formylating agent) aromatic ring of 1,3,5-trichlorobenzene. The resulting aldimine intermediate is subsequently hydrolyzed to yield the desired aldehyde.

Experimental Protocol (Adapted from the general Gattermann-Adams method using Zinc Cyanide):

A mixture of anhydrous 1,3,5-trichlorobenzene (1.0 eq), zinc cyanide (1.5 eq), and anhydrous aluminum chloride (1.2 eq) in a suitable anhydrous solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer and a gas inlet. The mixture is cooled to 0-5 °C, and a stream of dry hydrogen chloride gas is passed through the suspension with vigorous stirring. The reaction is allowed to proceed at a low temperature for several hours, followed by gradual warming to room temperature. Upon completion, the reaction mixture is carefully poured onto crushed ice and hydrolyzed. The product, 2,4,6-trichlorobenzaldehyde, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers an alternative formylation method using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This method is generally effective for electron-rich aromatic substrates.[5]

Reaction Pathway:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution reaction with 1,3,5-trichlorobenzene. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford 2,4,6-trichlorobenzaldehyde.

Experimental Protocol (General Procedure):